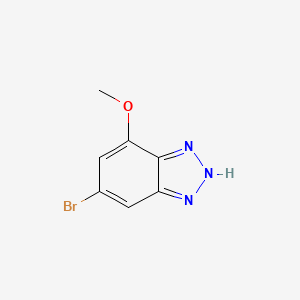

5-bromo-7-methoxy-1H-1,2,3-benzotriazole

Description

Molecular Formula: C₇H₆BrN₃O

Structural Features:

- A benzotriazole core (a benzene fused to a triazole ring).

- Substituents: Bromine at position 5 and methoxy (–OCH₃) at position 5.

- The bromine enhances electrophilic reactivity, while the methoxy group introduces steric and electronic effects, influencing solubility and intermolecular interactions .

Applications: Benzotriazoles are widely used as corrosion inhibitors, UV stabilizers, and intermediates in pharmaceuticals. The bromo and methoxy substituents may enhance binding to biological targets or metal surfaces .

Properties

IUPAC Name |

6-bromo-4-methoxy-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-6-3-4(8)2-5-7(6)10-11-9-5/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRFEQQPAHVGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=NNN=C12)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methoxy-1H-1,2,3-benzotriazole typically involves the bromination of 7-methoxy-1H-1,2,3-benzotriazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methoxy-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-7-methoxy-1H-1,2,3-benzotriazole .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-bromo-7-methoxy-1H-1,2,3-benzotriazole is C₇H₇BrN₃O. Its structure features a benzene ring fused with a triazole moiety, characterized by a bromine atom at the 5-position and a methoxy group at the 7-position. This unique substitution pattern contributes to its distinct reactivity and biological profile.

Medicinal Chemistry Applications

This compound has shown potential as a scaffold for developing new pharmaceuticals due to its biological activities:

- Antimicrobial Activity : Studies have demonstrated significant antibacterial properties against various bacterial strains. For instance, compounds derived from benzotriazoles have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that derivatives of benzotriazoles exhibit anticancer activity. For example, certain derivatives have shown cytotoxic effects on cancer cell lines with IC₅₀ values ranging from 1.02 to 74.28 μM . The ability to inhibit cell growth across multiple cancer types makes this compound a candidate for further exploration in cancer therapeutics.

- Antiparasitic Activity : Some studies highlight the potential of benzotriazole derivatives in treating parasitic infections. For example, N-benzenesulfonylbenzotriazole derivatives have demonstrated inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease .

Agricultural Chemistry Applications

In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide:

- Fungicidal Properties : Benzotriazoles have been investigated for their fungicidal activities against various plant pathogens. Their ability to disrupt fungal cell processes makes them suitable candidates for developing new agrochemicals.

Materials Science Applications

The compound also finds applications in materials science:

- Corrosion Inhibitors : Benzotriazoles are known to serve as effective corrosion inhibitors in metal protection due to their ability to form stable complexes with metal ions . This property is particularly valuable in industries where metal integrity is critical.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | IC₅₀/Minimum Inhibitory Concentration (μM) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 12.5–25 |

| N-benzenesulfonylbenzotriazole | Antiparasitic | Trypanosoma cruzi | 50 |

| Benzotriazole derivative | Anticancer | MCF-7 (breast cancer) | 10–20 |

| Benzotriazole derivative | Antifungal | Fusarium oxysporum | <10 |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Ochal et al., various benzotriazole derivatives were synthesized and tested against clinical strains of bacteria. The results indicated that certain compounds exhibited MIC values comparable to established antibiotics, suggesting their potential use in treating resistant bacterial infections .

Case Study 2: Anticancer Activity

Research by Gholampour et al. focused on synthesizing new derivatives of benzotriazoles linked to naphthoquinone structures. Their findings revealed significant cytotoxicity against multiple cancer cell lines, with some compounds showing selectivity indices favorable for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-bromo-7-methoxy-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Structural and Spectral Comparisons

The table below summarizes key benzotriazole derivatives and their properties:

Key Observations:

- Spectral Shifts : The presence of Br and OCH₃ in the target compound would downfield-shift aromatic protons in 1H-NMR (e.g., δ 7.5–8.5 ppm for H-adjacent substituents) .

- Bioactivity: Brominated benzotriazoles exhibit enhanced antimicrobial activity compared to non-halogenated analogs, as seen in derivatives like 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-...] .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The methoxy group in this compound reduces logP compared to its methyl analog (C₇H₆BrN₃O vs.

Biological Activity

5-Bromo-7-methoxy-1H-1,2,3-benzotriazole (CAS No. 1799973-82-2) is a heterocyclic compound that has garnered attention in various fields of biological research. Its unique chemical structure, characterized by the presence of a bromine atom and a methoxy group on the benzotriazole ring, imparts distinct biological properties that are being explored for potential applications in medicinal chemistry and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrN3O |

| Molecular Weight | 242.07 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| IUPAC Name | 5-bromo-7-methoxy-1-methyl-1H-benzotriazole |

The biological activity of 5-bromo-7-methoxy-1H-benzotriazole is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and methoxy groups enhance its binding affinity to these targets, influencing several biochemical pathways. This compound has been shown to exhibit:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.

- Cellular Pathway Modulation : The compound can influence signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that 5-bromo-7-methoxy-1H-benzotriazole exhibits several biological activities, including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary data indicate that the compound may inhibit cancer cell growth by inducing apoptosis in certain cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and other neurotoxic insults.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of benzotriazole derivatives, including 5-bromo-7-methoxy-1H-benzotriazole. Results showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus .

- Anticancer Potential : In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that 5-bromo-7-methoxy-1H-benzotriazole reduced cell viability significantly at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

- Neuroprotective Effects : Research published in Neuroscience Letters indicated that this compound could reduce neuronal death induced by glutamate toxicity in cultured neurons, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of 5-bromo-7-methoxy-1H-benzotriazole can be compared with other benzotriazole derivatives to understand its unique properties better:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| 5-Bromo-7-methoxy-1H-benzotriazole | Yes | Yes | Yes |

| 5-Bromo-benzotriazole | Moderate | Limited | No |

| 7-Methoxy-benzotriazole | Low | Yes | Limited |

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 5-bromo-7-methoxy-1H-1,2,3-benzotriazole?

- Answer : The compound has the molecular formula C₇H₆BrN₃O , with a bromine substituent at position 5 and a methoxy group at position 7 on the benzotriazole core. Structural confirmation can be achieved via single-crystal X-ray diffraction (e.g., using SHELX software for refinement ) and spectroscopic techniques:

- NMR : Distinct signals for the methoxy group (~3.8–4.0 ppm in H NMR) and aromatic protons.

- Mass Spectrometry : Molecular ion peak at m/z ~243 (M+H) with bromine isotopic patterns.

- IR : Stretching vibrations for N–H (~3400 cm) and C–Br (~600 cm) .

Q. How is this compound synthesized, and what are common intermediates?

- Answer : A typical route involves:

Bromination : Selective bromination of 7-methoxy-1H-1,2,3-benzotriazole using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

- Key intermediates include 7-methoxy-1H-1,2,3-benzotriazole and 5-bromo-7-hydroxy-1H-1,2,3-benzotriazole (prior to methylation) .

Q. What analytical techniques are critical for assessing purity and stability?

- Answer :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).

- TLC Monitoring : Use silica plates with fluorescent indicator (e.g., ethyl acetate/hexane 1:3) to track reaction progress .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Absolute electronegativity (χ) and hardness (η) can be derived via and , where and are ionization potential and electron affinity .

- AutoDock Vina : Dock the compound into target proteins (e.g., enzymes) to study binding modes and affinity. Optimize parameters for halogen bonding (Br···π interactions) .

Q. What experimental strategies resolve contradictions in reported biological activity data for benzotriazole derivatives?

- Answer :

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

- Mechanistic Studies : Use isotopic labeling (e.g., N or C) to trace metabolic pathways in vitro.

- Crystal Structure Analysis : Co-crystallize with biological targets to confirm binding conformations vs. docking predictions .

Q. How does substituent positioning (Br vs. OMe) influence photostability and degradation pathways?

- Answer :

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Monitor absorbance shifts under UV irradiation; methoxy groups enhance π→π* transitions but may increase photodegradation.

- Non-Adiabatic Molecular Dynamics (NAMD) : Simulate excited-state behavior. The bromine atom introduces heavy-atom effects, promoting intersystem crossing and triplet-state formation, which stabilizes against photolysis .

Q. What role does this compound play in corrosion inhibition, and how is its efficacy quantified?

- Answer :

- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance in corrosive media (e.g., NaCl solution). The compound forms a protective film on metal surfaces via N–Br coordination.

- Synergistic Effects : Combine with imidazoles to enhance inhibition efficiency (>90% at 0.5 mM concentration) through mixed-type adsorption (Langmuir isotherm) .

Methodological Tables

Table 1 : Key Computational Parameters for Docking Studies

| Parameter | Value/Description | Relevance |

|---|---|---|

| Grid Box Size | 25 Å × 25 Å × 25 Å | Ensures full coverage of binding site |

| Exhaustiveness | 8–12 | Balances accuracy and computation time |

| Halogen Bond Weight | 1.5 (custom scoring) | Prioritizes Br interactions |

Table 2 : Thermal Stability Profile (TGA)

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25–150 | <2 | Removal of adsorbed H₂O |

| 150–250 | 5–10 | Decomposition of methoxy |

| >250 | >80 | Core structure breakdown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.